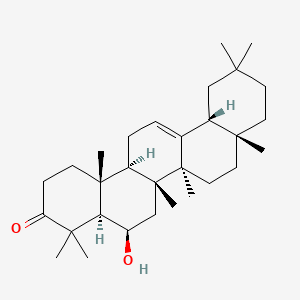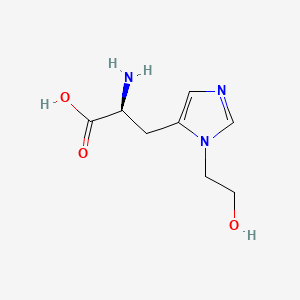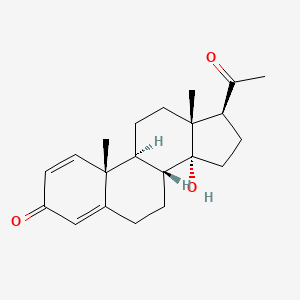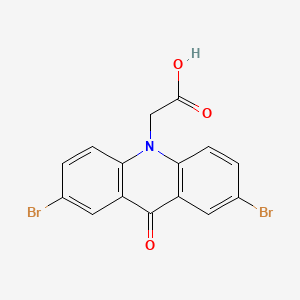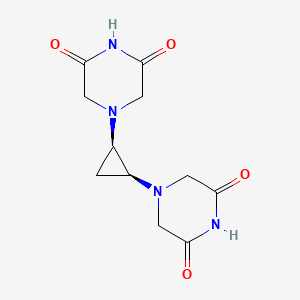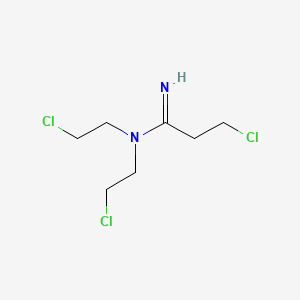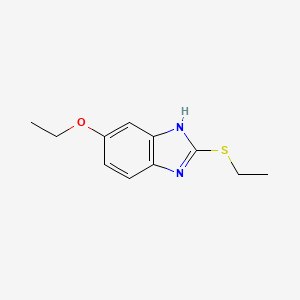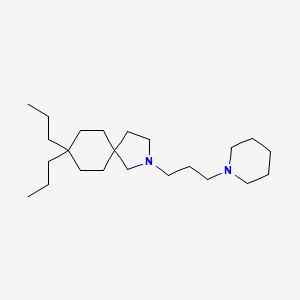
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is an organic compound that features a piperidinedione core substituted with an isoindolyl group. This compound is known for its significant role in medicinal chemistry, particularly in the development of drugs with immunomodulatory and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of a piperidinedione derivative with an isoindolyl precursor under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide or methanol, and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is a key intermediate in the synthesis of drugs with immunomodulatory and anti-cancer properties.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For example, in the context of lenalidomide derivatives, the compound acts as a ligand for the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of specific transcription factors, such as IKAROS family zinc finger 1 (IKZF1) and IKZF3, which play a role in the regulation of immune responses and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: This compound is structurally similar but contains a nitro group instead of a hydrogen atom at the 4-position of the isoindolyl ring.
3-(4-Hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: This compound features a hydroxyl group at the 4-position of the isoindolyl ring.
Uniqueness
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for cereblon and induce targeted protein degradation sets it apart from other similar compounds .
Properties
CAS No. |
26581-91-9 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-5-9(6-12(17)14-11)15-7-8-3-1-2-4-10(8)13(15)18/h1-4,9H,5-7H2,(H,14,16,17) |
InChI Key |
HQJCJCCAXMOMEU-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O |
Key on ui other cas no. |
26581-91-9 |
Synonyms |
2-(2,6-dioxopiperidine-4-yl)phthalimidine EM 16 EM16 M-16 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


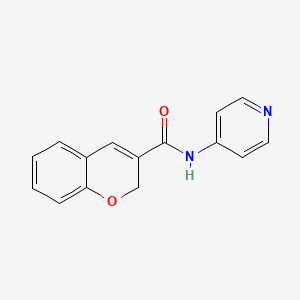

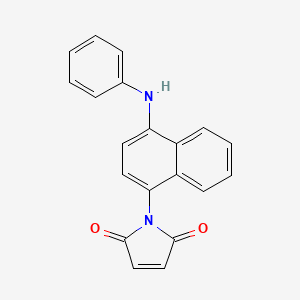
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)
